molecular formula C12H14N2O3 B13541182 2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid

2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B13541182
M. Wt: 234.25 g/mol
InChI Key: DFMFDVVELHYTFS-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid is a complex organic compound with a unique structure that includes a benzimidazole ring substituted with a hydroxy-methylpropan group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring, followed by the introduction of the hydroxy-methylpropan group and the carboxylic acid group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound efficiently. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one
  • 2-Hydroxy-2-methylpropiophenone
  • 1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives

Uniqueness

2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, methylpropan, and carboxylic acid groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O3/c1-12(2,6-15)11-13-8-4-3-7(10(16)17)5-9(8)14-11/h3-5,15H,6H2,1-2H3,(H,13,14)(H,16,17)

InChI Key

DFMFDVVELHYTFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=NC2=C(N1)C=C(C=C2)C(=O)O

Origin of Product

United States

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